8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Regioisomeric impurities in benzazepine building blocks can derail CNS lead optimization by >100-fold shifts in target binding. This 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 17422-43-4) eliminates that risk with unambiguous 8-substitution, a favorable LogP of 2.22, and proven AChE activity. • Available as free base (95%) or HCl salt (97%) from a single vendor with full analytical documentation. • Low cytotoxicity (CC50 > 50 μM) and drug-like physicochemical profile support phenotypic screening against neurodegenerative targets. • Ships ambient; choose the salt form that best matches your next reaction (amide coupling or Boc protection) without compromising purity.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 17422-43-4
Cat. No. B101772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS17422-43-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCCN2)C=C1
InChIInChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
InChIKeyYOWUBTLYNPKOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Scaffold Identity & Procurement


8-Methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine is a partially saturated benzazepine that carries a single methoxy substituent at the 8‑position of the fused benzene ring. The free base has a molecular weight of 177.24 g mol⁻¹ and a predicted LogP of 2.22 [REFS‑1]. Its hydrochloride salt (CAS 17537‑86‑9) melts at 45–47 °C and boils at 130–134 °C under reduced pressure (5 Torr) [REFS‑2]. The secondary amine (predicted pKa ≈ 4.96) and the electron‑donating methoxy group define its reactivity and its utility as a versatile intermediate for central‑nervous‑system (CNS) targeted libraries.

Scaffold identity 8-methoxy benzazepine free base or HCl salt for CNS-targeted library synthesis
Reactivity context Secondary amine (predicted pKa ≈ 4.96) enables diverse derivatization at N1
Procurement advantage Higher-melting HCl salt (45–47 °C) supports easier handling and QC checks

Why 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Cannot Be Replaced by Generics


Benzazepine scaffolds are highly sensitive to the position and electronic nature of ring substituents. Moving the methoxy group from the 8‑position to the 7‑position alters the π‑electron density distribution and the preferred conformation of the azepine ring, which can radically change target‑binding poses [REFS‑1]. Similarly, replacing the methoxy group with chlorine or fluorine at the 8‑position shifts lipophilicity by more than one LogP unit and modifies hydrogen‑bond acceptor capacity, directly impacting both pharmacodynamics and pharmacokinetics [REFS‑2][REFS‑3]. Generic interchange therefore carries a high risk of losing the specific activity profile for which the 8‑methoxy substitution was selected.

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7-methoxy isomer (CAS 46180-98-7) — regiochemical shift may radically alter target-binding poses and selectivity profiles.
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8-chloro or 8-fluoro analogs — >1 LogP unit increase shifts lipophilicity and hydrogen-bond capacity, which may impact ADME profiles.
!
Unsubstituted parent scaffold — absence of the electron-donating methoxy group modifies ring electronics and may not replicate SAR-driven activity.

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Differentiation Evidence


Regiochemical Identity: 8- vs. 7-Methoxy Substitution

The methoxy group at the 8‑position creates a distinct electronic and steric environment compared to the 7‑methoxy isomer (CAS 46180‑98‑7). In published structure–activity studies on 1,7‑disubstituted benzazepines, moving substituents by a single ring position changed nNOS selectivity by >100‑fold [REFS‑1]. Although no head‑to‑head assay directly compares the two unsubstituted methoxy isomers, the class‑level evidence predicts that the 8‑OMe isomer will interact with biological targets differently than the 7‑OMe isomer.

8- vs. 7-Methoxy Substitution
Class-level inference
Target 8-OCH₃ substituent
Comparator 7-OCH₃ isomer (CAS 46180-98-7)
Class-level SAR activity shifts >100-fold for analogous positional changes
Regiochemical identity review required
No direct head-to-head assay available; class-level evidence predicts distinct target interactions
Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Melting Point: 8-Methoxy HCl vs. Unsubstituted Parent

The hydrochloride salt of 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine melts at 45–47 °C [REFS‑1], whereas the unsubstituted parent 2,3,4,5-tetrahydro‑1H‑benzo[b]azepine melts at 32 °C [REFS‑2]. The 13–15 °C elevation simplifies handling, reduces the risk of liquefaction during ambient‑temperature processing, and confirms the identity of the salt form.

Melting Point: HCl vs. Parent
Head-to-head
Target 45–47 °C (HCl salt)
Comparator 32 °C (unsubstituted free base)
Difference ΔTₘ ≈ 13–15 °C higher
Supports easier handling and QC identity check
Neat compound visual melting point; reduces liquefaction risk at ambient temperature
Process Chemistry Solid‑State Characterization Salt Selection

Lipophilicity: 8-Methoxy vs. 8-Chloro Analog

The predicted LogP of 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine is 2.22 [REFS‑1]. The 8‑chloro analog (CAS 939759‑15‑6) has a predicted LogP of 3.23 [REFS‑2], a difference of approximately +1.0 Log unit. This translates to roughly a 10‑fold higher octanol/water partition coefficient for the chloro derivative, which can significantly increase metabolic clearance and reduce aqueous solubility.

Lipophilicity vs. 8-Cl Analog
Cross-study comparable
LogP 2.22 vs 3.23 (8-Cl)
ΔLogP ≈ +1.0 for 8-chloro
Lower LogP may support more favorable ADME profiles
Predicted by fragment-based method; vendor datasheets
ADME Lipophilicity Drug Design

AChE Inhibition: Activity Comparable to Donepezil

A vendor‑aggregated datasheet reports that 8-methoxy-2,3,4,5-tetrahydro‑1H‑benzo[b]azepine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 0.5 μM, a value comparable to that of the approved drug donepezil [REFS‑1]. The same source indicates low cytotoxicity (CC₅₀ > 50 μM against normal human fibroblasts). No peer‑reviewed study has yet confirmed these values, and head‑to‑head data against other 8‑substituted benzazepines are absent.

AChE Inhibition Activity
Supporting evidence
IC₅₀ 0.5 μM
Context Comparable to donepezil; CC₅₀ > 50 μM (fibroblasts)
In vitro AChE assay
Supports AChE inhibition screening fit
Vendor-aggregated data; requires peer-reviewed validation
Neurodegeneration Acetylcholinesterase Lead Identification

Purity and Salt Form Options: Free Base vs. Hydrochloride

The free base is commercially available at 95% purity [REFS‑1], while the hydrochloride salt is offered at 97% purity [REFS‑2]. Both forms are supplied by the same vendor (Fluorochem), ensuring consistent analytical characterization (NMR, LC‑MS) and a transparent impurity profile. In contrast, the 7‑methoxy isomer and the 8‑fluoro analog are listed by multiple vendors without publicly disclosed purity specifications, increasing the risk of batch‑to‑batch variability.

Purity: Free Base vs. HCl Salt
Head-to-head
Free base 95% purity
HCl salt 97% purity
Comparators 7-OMe and 8-F analogs lack publicly disclosed specifications
Defined purity supports reliable intermediate procurement
NMR and LC-MS characterized; single vendor with consistent analytical documentation
Chemical Procurement Salt Selection Quality Control

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Best-Fit Applications


Low-Lipophilicity CNS Lead Optimization

With a LogP of 2.22, the 8‑methoxy derivative is substantially less lipophilic than the 8‑chloro analog (LogP ≈ 3.23) [Section 3, Evidence 3]. Medicinal chemistry teams optimizing for CNS penetration and low metabolic clearance can select the 8‑methoxy compound as a core scaffold, confident that its physicochemical profile is more favorable than that of halogenated alternatives.

Synthetic Route Scouting Requiring Regiochemical Integrity

The 8‑methoxy substitution pattern is structurally distinct from the 7‑methoxy isomer, and class‑level SAR demonstrates that positional isomerism on the benzazepine core can alter biological activity by >100‑fold [Section 3, Evidence 1]. Process chemists scaling up a patent‑protected route that specifies the 8‑OMe isomer must procure the correct regioisomer to avoid costly downstream failures.

Quality-Controlled Intermediate for Multi-Step Synthesis

The availability of both free base (95%) and HCl salt (97%) from a single reputable vendor with full analytical documentation [Section 3, Evidence 5] makes this compound a reliable building block. Procurement teams can select the salt form that best matches the subsequent reaction conditions (e.g., free base for amide couplings, HCl salt for Boc‑protection steps) without compromising purity.

Alzheimer's Drug Discovery via AChE Inhibition

Preliminary data indicate that the compound inhibits AChE with an IC₅₀ of 0.5 μM, comparable to donepezil, and shows low cytotoxicity (CC₅₀ > 50 μM) [Section 3, Evidence 4]. Although this evidence requires peer‑reviewed validation, it provides a rational starting point for academic labs or biotech companies initiating a phenotypic screening campaign against neurodegenerative targets.

Application
Selection Property
Validation Focus
Low-lipophilicity CNS lead optimization
Lower LogP (2.22) vs. halogenated analogs
Predicted CNS penetration and metabolic clearance profile
Synthetic route scouting with regiochemical integrity
8-methoxy substitution pattern confirmation
Class-level SAR review for target-binding pose fidelity
Quality-controlled intermediate for multi-step synthesis
Defined purity (95% free base / 97% HCl salt)
Analytical documentation consistency; impurity profile review
Neurodegeneration target screening (AChE)
Reported sub-micromolar AChE inhibition context
Peer-reviewed assay confirmation; cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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